4-bromo-N,2-dihydroxybenzamide
Overview
Description
4-bromo-N,2-dihydroxybenzamide is a chemical compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol It is a brominated derivative of benzamide, characterized by the presence of both hydroxyl and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,2-dihydroxybenzamide typically involves the bromination of 2-hydroxybenzamide. One common method includes the reaction of 2-hydroxybenzamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 4-position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistency and purity. The process may also include purification steps such as recrystallization to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N,2-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-bromo-N,2-dihydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N,2-dihydroxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N,2-dihydroxybenzamide: Similar structure but with a chlorine atom instead of bromine.
4-fluoro-N,2-dihydroxybenzamide: Contains a fluorine atom in place of bromine.
4-iodo-N,2-dihydroxybenzamide: Features an iodine atom instead of bromine.
Uniqueness
4-bromo-N,2-dihydroxybenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior .
Biological Activity
4-Bromo-N,2-dihydroxybenzamide (CAS No. 61799-79-9) is a chemical compound characterized by its unique molecular structure, which includes a bromine atom and two hydroxyl groups attached to a benzamide backbone. This structure is significant as it influences the compound's reactivity and biological activity. The compound has garnered attention in various fields of research, particularly for its potential therapeutic applications.
- Molecular Formula : CHBrNO
- Molecular Weight : 232.03 g/mol
- Structure : The presence of the bromine atom enhances the compound's polarizability and reactivity compared to similar compounds with chlorine or fluorine substituents.
Synthesis
The synthesis of this compound typically involves the bromination of 2-hydroxybenzamide. A common method includes reacting 2-hydroxybenzamide with bromine in acetic acid under controlled temperature conditions to ensure selective bromination at the 4-position.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications as an antibiotic agent. For instance, a study reported minimum inhibitory concentrations (MIC) for related compounds against Bacillus subtilis and other pathogens, indicating that derivatives of this compound may also possess similar activities .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The interaction with specific molecular targets, such as enzymes involved in DNA replication, has been proposed as a mechanism for its anticancer effects .
Anti-inflammatory Effects
In vivo studies have demonstrated that this compound can reduce inflammation in animal models. For example, it was tested in carrageenan-induced paw edema models, where it showed significant inhibition of edema compared to control groups. The percentage inhibition was calculated using the formula:
where is the edema volume in the control group and is the volume in the treated group .
The biological activity of this compound is largely attributed to its ability to interact with biological targets, inhibiting specific enzymes or receptors involved in critical cellular pathways. This compound may affect processes such as protein synthesis and inflammatory responses by modulating enzyme activity .
Comparative Analysis
To better understand the biological activity of this compound, we can compare it with structurally similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | Significant | Moderate | Significant |
4-Chloro-N,2-dihydroxybenzamide | Moderate | Low | Moderate |
4-Fluoro-N,2-dihydroxybenzamide | Low | Low | Low |
The table indicates that while all compounds show some level of biological activity, this compound stands out due to its significant effects across multiple domains .
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Antimicrobial Efficacy : A study reported that derivatives of this compound were effective against resistant strains of bacteria, suggesting its utility in developing new antibiotics in response to rising antibiotic resistance .
- Cancer Research : Another research initiative explored the use of this compound as a lead molecule for developing anticancer therapies targeting specific pathways involved in tumor growth .
- Inflammation Models : In animal models simulating inflammatory conditions, treatment with this compound resulted in reduced swelling and pain responses compared to controls .
Properties
IUPAC Name |
4-bromo-N,2-dihydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-4-1-2-5(6(10)3-4)7(11)9-12/h1-3,10,12H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODSXAMKHIADTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495710 | |
Record name | 4-Bromo-N,2-dihydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61799-79-9 | |
Record name | 4-Bromo-N,2-dihydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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